3-(Isoquinolin-4-YL)propanal
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Overview
Description
3-(Isoquinolin-4-YL)propanal is a chemical compound with the molecular formula C12H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-4-YL)propanal can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes that are efficient and environmentally friendly. For example, the use of metal catalysts such as palladium and copper in tandem reactions can produce high yields of the desired compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-4-YL)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
3-(Isoquinolin-4-YL)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-4-YL)propanal involves its interaction with various molecular targets and pathways. For example, isoquinoline derivatives are known to induce oxidative stress, DNA damage, and apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, leading to the activation of pro-apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-(Isoquinolin-4-YL)propanal, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: A structural isomer of isoquinoline, used in the synthesis of antimalarial drugs such as chloroquine.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its neuroprotective and anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its aldehyde group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-isoquinolin-4-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-2,4,6-9H,3,5H2 |
InChI Key |
YVBBCLZGOWRLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CCC=O |
Origin of Product |
United States |
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